molecular formula C9H12FN3O4 B1672315 4-Amino-5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one CAS No. 10356-76-0

4-Amino-5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Numéro de catalogue: B1672315
Numéro CAS: 10356-76-0
Poids moléculaire: 245.21 g/mol
Clé InChI: IDYKCXHJJGMAEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure and Stereochemical Configuration

5-Fluoro-2'-deoxycytidine (C₉H₁₂FN₃O₄) is a fluorinated pyrimidine nucleoside analog with a deoxyribose sugar moiety. Its structure comprises a cytosine base modified by a fluorine atom at the C5 position of the pyrimidine ring and a 2'-deoxyribose sugar linked via a β-N-glycosidic bond. The deoxyribose exhibits specific stereochemistry: the hydroxyl groups at C2' and C3' are in the trans configuration, while C4' adopts the cis orientation relative to the sugar ring oxygen. The absolute stereochemistry is defined as R,4S,5R.

The fluorine substitution at C5 alters the electronic properties of the pyrimidine ring, enhancing its reactivity and interactions with biological targets. The deoxyribose moiety lacks a hydroxyl group at C2', distinguishing it from ribose-containing analogs like cytidine. This structural feature is critical for its biochemical activity, as it mimics natural deoxynucleosides while introducing fluorine-mediated steric and electronic effects.

Key Structural Features

  • Pyrimidine Base : 5-Fluorocytosine (cytosine with fluorine at C5)
  • Sugar Moiety : 2'-Deoxyribose (β-D-erythro-pentofuranosyl)
  • Stereochemistry : R,4S,5R configuration at C1', C2', and C3' of the sugar
  • Glycosidic Bond : β-N1 linkage between the cytosine N1 and the sugar C1'

The SMILES notation NC1=NC(=O)N(C=C1F)[C@H]2C[C@H](O)[C@@H](CO)O2 accurately represents its stereochemical arrangement.

Physicochemical Characterization

The physicochemical properties of 5-fluoro-2'-deoxycytidine are summarized in Table 1.

Property Value Source
Molecular Weight 245.21 g/mol
Melting Point 196°C
Density 1.82 g/cm³
Solubility (DMSO) >20 mg/mL (≥10.20 mM)
Solubility (Water) 12 mg/mL (48.93 mM)
Solubility (Ethanol) Insoluble
pKa (Predicted) 14.03 ± 0.60
Refractive Index (H₂O) 70° (C=1)

The compound’s solubility profile indicates preferential dissolution in polar aprotic solvents like DMSO, with limited aqueous solubility. Its melting point and density align with typical pyrimidine nucleoside derivatives. The predicted pKa reflects the basicity of the cytosine nitrogen, which may influence its ionization state under physiological conditions.

Comparative Analysis with Analogous Nucleoside Derivatives

5-Fluoro-2'-deoxycytidine differs structurally and functionally from related nucleoside analogs (Table 2).

Compound Structural Features Key Differences Primary Biochemical Role
5-Fluoro-2'-deoxycytidine C5-F, 2'-deoxyribose, cytosine N Fluorine at C5; deoxyribose sugar DNA methyltransferase inhibitor
5-Fluorouracil (5-FU) C5-F, no sugar, uracil base Lack of sugar moiety; requires conversion to FdUMP for thymidylate synthase inhibition Antitumor via thymidylate synthase inhibition
Floxuridine (FdUrd) C5-F, 2'-deoxyribose, uracil base Uracil vs. cytosine; direct phosphorylation to FdUMP Thymidylate synthase inhibition
5-Azacytidine C5-NH, ribose, cytosine base Ribose vs. deoxyribose; hypomethylation via DNMT inhibition DNA hypomethylation in epigenetic therapy

The fluorine substitution in 5-fluoro-2'-deoxycytidine enhances its stability compared to non-fluorinated analogs like deoxycytidine, while the deoxyribose configuration allows incorporation into DNA. Unlike 5-FU, which acts as a uracil analog, 5-fluoro-2'-deoxycytidine directly inhibits DNA methyltransferases (DNMTs) by integrating into DNA and trapping the enzyme in a covalent complex. This mechanism contrasts with 5-FU’s reliance on FdUMP-mediated thymidylate synthase inhibition.

Propriétés

IUPAC Name

4-amino-5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYKCXHJJGMAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860075
Record name 4-Amino-1-(2-deoxypentofuranosyl)-5-fluoropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10356-76-0
Record name FCdR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 5-fluoro-2'-désoxycytidine implique généralement la fluoration de la 2'-désoxycytidine. Une méthode courante comprend l'utilisation d'agents fluorants tels que le trifluorure de diéthylaminosulfure (DAST) ou le Deoxo-Fluor. La réaction est effectuée dans des conditions contrôlées pour assurer la fluoration sélective à la position 5 du cycle cytidine .

Méthodes de production industrielle

La production industrielle de la 5-fluoro-2'-désoxycytidine implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus comprend l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Metabolism and Mechanism of Action

The metabolic pathway of FdCyd is crucial for its cytotoxic effects on cancer cells. It is primarily phosphorylated to form active metabolites that inhibit thymidylate synthase.

  • Key Pathways :

    • Pathway A : Involves deoxycytidine kinase and deoxycytidylate deaminase.

    • Pathway B : Involves cytidine deaminase and thymidine kinase.

The major mechanism of action is the inhibition of thymidylate synthase (TS), which leads to a depletion of dTTP (deoxythymidine triphosphate) necessary for DNA synthesis. This inhibition can result in cell death due to disrupted nucleotide balance and DNA repair mechanisms .

Table 2: Metabolic Pathways for FdCyd

PathwayEnzymes InvolvedOutcome
ADeoxycytidine kinase, Deoxycytidylate deaminaseFormation of active metabolites
BCytidine deaminase, Thymidine kinaseAlternative activation route

Inhibition of Thymidylate Synthase

FdCyd acts as a suicide inhibitor for thymidylate synthase. The mechanism involves the formation of a stable complex between FdUMP (the active form) and TS, leading to irreversible inhibition:

  • Reaction :
    FdUMP+TSInhibited TS Complex\text{FdUMP}+\text{TS}\rightarrow \text{Inhibited TS Complex}

This reaction results in reduced levels of dTMP (deoxythymidine monophosphate) and subsequently dTTP, which are critical for DNA replication and repair .

Interaction with Other Compounds

FdCyd's efficacy can be enhanced when combined with other agents such as tetrahydrouridine (THU), which inhibits cytidine deaminase. This combination has shown promising results in clinical trials by increasing the concentration of active metabolites while reducing degradation .

Applications De Recherche Scientifique

Cancer Treatment

  • Solid Tumors : FdCyd has been investigated in various solid tumors, including breast cancer, non-small cell lung cancer (NSCLC), and urothelial carcinoma. A notable phase 2 study combined FdCyd with tetrahydrouridine (THU) to enhance its efficacy. This combination was well-tolerated and showed promising results in patients with advanced solid tumors, particularly those with tumor suppressor gene methylation .
  • Pediatric Brain Tumors : Preclinical studies have demonstrated that FdCyd significantly reduces the proliferation of pediatric brain tumor cell lines at nanomolar concentrations. However, when tested in vivo, the combination of FdCyd and THU did not yield significant tumor responses, indicating the need for further investigation into its clinical applicability .
  • Colorectal Cancer : In vitro studies have shown that FdCyd can inhibit the growth of colon cancer cell lines (HCT-116) and induce apoptosis. The compound effectively down-regulates DNMT1 expression while upregulating cell cycle inhibitors, suggesting its potential as a therapeutic agent in colorectal cancer management .

Pharmacodynamics and Pharmacokinetics

The pharmacokinetics of FdCyd have been studied extensively to optimize dosing regimens for clinical use. Key findings include:

  • Bioavailability : Intravenous administration allows for higher bioavailability compared to oral routes.
  • Dosing Schedule : A regimen involving administration 5 days a week for two weeks has been evaluated, with ongoing assessments of progression-free survival (PFS) and objective response rates (ORR) .

Case Studies

Several case studies have documented the effects of FdCyd in clinical settings:

  • Breast Cancer : One patient with refractory breast cancer achieved a partial response lasting 16 months when treated with FdCyd combined with THU .
  • Urothelial Carcinoma : Initial responses were promising; however, further studies indicated limited efficacy compared to other treatment modalities .

Comparative Efficacy

A comparative analysis of FdCyd against other nucleoside analogs reveals its unique profile:

CompoundMechanismEfficacy in Solid TumorsNotable Side Effects
5-Fluoro-2'-deoxycytidineThymidylate synthase inhibitorModerateMinimal
5-AzacytidineDNMT inhibitorHighSignificant
5-FluorouracilThymidylate synthase inhibitorHighSignificant

Mécanisme D'action

The mechanism of action of 5-Fluoro-2’-deoxycytidine involves its incorporation into DNA, where it inhibits DNA methyltransferase. This inhibition prevents the addition of methyl groups to cytosine residues in DNA, leading to the reactivation of silenced genes. The compound is metabolized by cytidine deaminase to form 5-fluoro-2’-deoxyuridine, which further contributes to its cytotoxic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

2.1 Mechanism of Action

FdCyd belongs to the nucleoside analog class of DNMT inhibitors, alongside 5-azacytidine (5-Aza-CR) and 5-aza-2'-deoxycytidine (decitabine, 5-Aza-CdR). Unlike non-nucleoside DNMT inhibitors (e.g., RG108), these analogs integrate into DNA during replication, irreversibly binding DNMTs and depleting methylation capacity . Key distinctions include:

  • FdCyd : Requires metabolic activation (via deoxycytidine kinase) and co-administration with THU to block deamination. Its metabolites (FdUMP) also exhibit thymidylate synthase inhibition, dual-targeting epigenetic and cytotoxic pathways .
  • 5-Aza-CR and 5-Aza-CdR : Directly incorporate into RNA (5-Aza-CR) or DNA (5-Aza-CdR), forming covalent DNMT adducts without requiring THU. However, they lack the secondary thymidylate synthase inhibition seen with FdCyd .
2.3 Toxicity and Mutagenicity
  • FdCyd: Demonstrates lower mutagenicity compared to 5-Aza-CR and 5-Aza-CdR.
  • 5-Aza-CR/5-Aza-CdR: Associated with myelosuppression and genotoxicity due to prolonged DNMT inhibition and DNA damage .
  • 5-Fluorouracil (5-FU): Shares FdCyd's metabolite (FdUMP) but causes severe gastrointestinal and hematologic toxicity due to non-selective incorporation into RNA/DNA .
2.4 Pharmacokinetics and Tumor Selectivity
  • FdCyd + THU: THU protects FdCyd from deamination, resulting in 45–5400-fold higher FdUMP levels in tumors versus normal tissues. RNA/DNA antimetabolites are 3–990-fold more concentrated in tumors .
  • 5-FU/FdUrd: Lack tumor selectivity, with 3–1300-fold higher antimetabolite levels in normal tissues (e.g., bone marrow, intestine) .
  • 5-Aza-CR/5-Aza-CdR : Rapid systemic clearance limits tumor uptake, necessitating high doses that exacerbate toxicity .
2.5 Chemical and Analytical Properties

FdCyd is structurally distinct from 5-trifluoromethyl-2'-deoxycytidine (F3methyldCyd) and other fluorinated analogs. High-performance liquid chromatography (HPLC) methods enable precise quantification of FdCyd and its metabolites, critical for pharmacokinetic studies . Its incorporation into oligonucleotides facilitates structural studies (e.g., B/Z-DNA transitions via 19F NMR) without altering DNA conformation .

Activité Biologique

5-Fluoro-2'-deoxycytidine (FdCyd) is a nucleoside analog that has garnered attention for its potential as an antineoplastic agent. It is primarily known for its role in inhibiting DNA methylation and its cytotoxic effects on various cancer cell types. This article delves into the biological activity of FdCyd, exploring its mechanisms of action, pharmacokinetics, and clinical implications.

FdCyd exerts its biological activity through several mechanisms:

  • Inhibition of Thymidylate Synthase : FdCyd is metabolized to 5-fluoro-2'-deoxyuridylate, which inhibits thymidylate synthase, a crucial enzyme in DNA synthesis. This inhibition leads to a depletion of deoxythymidine triphosphate (dTTP), resulting in cytotoxicity in rapidly dividing cells .
  • DNA Methyltransferase Inhibition : FdCyd has been shown to form covalent bonds with DNA methyltransferases (DNMTs), thereby inhibiting their activity. This action leads to the re-expression of genes that are typically silenced due to hypermethylation, making it a candidate for treating cancers characterized by abnormal methylation patterns .
  • Pharmacokinetics and Metabolism : FdCyd is rapidly degraded by cytidine deaminase, which limits its effectiveness. Co-administration with tetrahydrouridine (THU), a cytidine deaminase inhibitor, has been shown to enhance the bioavailability and efficacy of FdCyd by prolonging its half-life in circulation .

In Vitro Studies

FdCyd has demonstrated significant anti-proliferative effects across various cancer cell lines:

  • Pediatric Brain Tumors : In vitro studies indicated that FdCyd markedly reduced proliferation in pediatric brain tumor cells at nanomolar concentrations. However, despite promising in vitro results, systemic administration did not yield significant therapeutic responses in vivo .
  • Solid Tumors : Preclinical studies have shown efficacy against solid tumors, but clinical responses have been variable. The combination therapy with THU showed partial responses in some patients but overall limited effectiveness due to rapid degradation of FdCyd .

Case Studies

A multicenter phase I study assessed the combination of FdCyd and THU in patients with advanced solid tumors:

  • Patient Responses : Among 40 patients evaluated, one exhibited a partial response lasting approximately 15 months, while 20 patients maintained stable disease . These results highlight the potential but also the challenges associated with using FdCyd in clinical settings.

Pharmacokinetic Profiles

Research on the pharmacokinetics of FdCyd indicates:

  • Administration Routes : Studies have explored both oral and intravenous routes for administering FdCyd, with findings suggesting that intravenous administration provides better control over plasma levels and reduces rapid degradation by cytidine deaminase .
  • Biodistribution : Investigations into the biodistribution of radiolabeled FdCyd have provided insights into its uptake in tumors versus normal tissues, suggesting selective cytotoxicity towards malignancies due to higher levels of dCMP deaminase activity .

Data Summary

Study TypeFindingsNotes
In Vitro ProliferationSignificant reduction in cell proliferation at nanomolar concentrationsEffective against pediatric brain tumors but limited in vivo response
Clinical TrialsPartial response in 1 out of 40 patients; stable disease in 20 othersCombination therapy with THU showed limited overall effectiveness
PharmacokineticsEnhanced bioavailability when co-administered with THUIV administration preferred for better control over plasma levels

Q & A

Q. What is the primary mechanism of action of 5-Fluoro-2'-deoxycytidine (FdCyd) in epigenetic regulation?

FdCyd acts as a DNA methyltransferase (DNMT) inhibitor by incorporating its triphosphorylated form into DNA, where it covalently binds DNMTs, blocking their activity and inducing DNA hypomethylation . Unlike decitabine and azacytidine, FdCyd is stable in aqueous solutions, enhancing its utility in experimental settings .

Q. How does FdCyd exert tumor-selective cytotoxicity?

FdCyd is metabolized to 5-fluoro-2′-dUMP, a thymidylate synthase inhibitor, which disrupts DNA synthesis. This dual mechanism (DNMT inhibition and thymidylate synthase blockade) creates tumor-selective cytotoxicity due to preferential activation in cancer cells .

Q. What in vitro models are commonly used to study FdCyd's anticancer effects?

Studies frequently use human cancer cell lines (e.g., MCF-7, Lewis lung carcinoma) to assess FdCyd's impact on proliferation and DNA damage response pathways. Co-treatment with tetrahydrouridine (THU), a cytidine deaminase inhibitor, is recommended to prevent rapid metabolic degradation .

Advanced Research Questions

Q. How does co-administration with THU alter FdCyd's pharmacokinetics and efficacy?

THU inhibits cytidine deaminase, reducing FdCyd's conversion to 5-fluoro-2′-deoxyuridine (FdUrd), a cytotoxic metabolite. This prolongs FdCyd's half-life and enhances tumor exposure. Preclinical studies in mice and cynomolgus monkeys demonstrate a 2- to 3-fold increase in plasma AUC when FdCyd is administered with THU .

Q. What experimental strategies address contradictions in FdCyd's metabolic activation across species?

Discrepancies in cytidine deaminase activity between species (e.g., mice vs. humans) require tailored dosing regimens. Pharmacokinetic modeling, validated by LC-MS/MS metabolite profiling, is critical for translating preclinical findings to clinical trials .

Q. How does FdCyd compare to other DNMT inhibitors in terms of genomic stability?

Unlike 5-azacytidine and decitabine, FdCyd does not induce direct DNA strand breaks but activates the DNA damage response via p16/p21 pathways. This reduced genotoxicity makes it a candidate for combination therapies with histone deacetylase (HDAC) inhibitors .

Q. What biochemical assays validate FdCyd's incorporation into DNA?

Phosphoroamidite-based oligonucleotide synthesis (e.g., introducing 5-fluoro-dCTP into DNA sequences) and mass spectrometry (e.g., detecting fluorinated nucleosides in hydrolyzed DNA) are standard methods. These techniques confirm site-specific methylation inhibition .

Q. How is FdCyd's stability optimized in formulation studies?

FdCyd's aqueous stability allows for intravenous administration without hydrolysis concerns. Stability testing under varying pH (4–7) and temperature (4–25°C) conditions, monitored via HPLC, ensures reproducible dosing in clinical trials .

Methodological Considerations

Q. What protocols are recommended for in vivo efficacy studies of FdCyd?

Use xenograft models (e.g., BD2F mice with ADC-755 tumors) with FdCyd/THU co-administration. Tumor growth inhibition is assessed via caliper measurements, while metabolite pools are quantified using radiolabeled [³H]-FdCyd .

Q. How can researchers mitigate off-target effects in epigenetic studies with FdCyd?

Include controls for FdUrd-mediated toxicity (e.g., THU-free groups) and validate DNMT-specific effects using bisulfite sequencing or methylation-specific PCR. CRISPR-Cas9 DNMT knockouts further isolate FdCyd's epigenetic activity .

Q. What high-throughput screening approaches identify synergistic drug combinations with FdCyd?

Combinatorial libraries (e.g., Bioactive Compound Library Plus) are screened alongside FdCyd in viability assays. Synergy scores calculated via the Chou-Talalay method highlight promising partners, such as HDAC inhibitors or Akt pathway modulators .

Data Interpretation Challenges

Q. Why do conflicting reports exist on FdCyd's metabolic activation in solid tumors vs. hematologic malignancies?

Tumor-specific expression of cytidine deaminase and thymidine phosphorylase alters FdCyd's metabolic fate. RNA-seq profiling of these enzymes in patient-derived samples can stratify responders in clinical trials .

Q. How do researchers reconcile discrepancies in FdCyd's IC₅₀ values across studies?

Variability arises from assay conditions (e.g., THU concentration, cell culture media). Standardize protocols using CLSI guidelines and cross-validate results with orthogonal methods like flow cytometry for cell cycle arrest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Reactant of Route 2
4-Amino-5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.